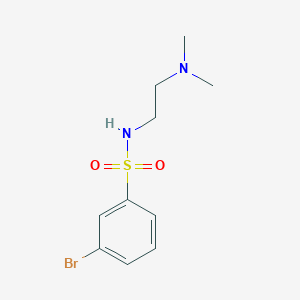![molecular formula C23H21F4N5O2 B10797790 2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N-ethyl-N-methylethanamine](/img/structure/B10797790.png)
2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N-ethyl-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-431 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its high corrosion resistance, tensile strength, and toughness, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of OSM-S-431 involves heating the compound at temperatures ranging from 980 to 1065°C, holding for about half an hour, followed by quenching in air or oil. Pre-heating at 760 to 790°C may be useful for complex parts or those already hardened .
Industrial Production Methods: In industrial settings, OSM-S-431 is often produced using extreme-high-speed laser cladding (EHLA) and conventional laser cladding (CLA). The EHLA process involves a cladding speed of 150 m/min, with a surface rate reaching up to 1.14 m²/h, which is four times higher than that of the CLA process .
Chemical Reactions Analysis
Types of Reactions: OSM-S-431 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often carried out using reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the replacement of one atom or group of atoms with another, usually facilitated by catalysts or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction can yield pure metals or alloys.
Scientific Research Applications
OSM-S-431 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various chemical compounds and materials.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic applications, including drug delivery and medical device manufacturing.
Mechanism of Action
The mechanism by which OSM-S-431 exerts its effects involves its interaction with molecular targets and pathways. For instance, it regulates bone mass through signaling via the oncostatin M receptor, adaptor protein SHC1, and transducer STAT3 to stimulate osteoclast formation and promote osteoblast commitment . This dual regulation of osteoblasts and osteoclasts contributes to bone homeostasis.
Comparison with Similar Compounds
Grade 304 Stainless Steel: Known for its excellent corrosion resistance but lower tensile strength compared to OSM-S-431.
Grade 316 Stainless Steel: Offers better resistance to tropical waters but has lower hardness than OSM-S-431.
Grade 410 Stainless Steel: Provides good corrosion resistance but lacks the high tensile strength and toughness of OSM-S-431
Uniqueness: OSM-S-431 stands out due to its combination of high corrosion resistance, tensile strength, and toughness, making it ideal for applications requiring durability and reliability in harsh environments.
Properties
Molecular Formula |
C23H21F4N5O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C23H21F4N5O2/c1-3-31(2)19(15-6-9-17(24)18(25)10-15)13-33-21-12-28-11-20-29-30-22(32(20)21)14-4-7-16(8-5-14)34-23(26)27/h4-12,19,23H,3,13H2,1-2H3 |
InChI Key |
XPBTWBXREHLVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797707.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(naphthalen-1-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797714.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(6,7-difluoronaphthalen-2-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797715.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10797717.png)
![5-(3,4-Dichlorophenoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797718.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)ethyl]morpholine](/img/structure/B10797727.png)
![N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797734.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B10797742.png)
![5-(2-Cyclopropylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797751.png)
![N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B10797760.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797778.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[4-(trifluoromethyl)phenoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797785.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[2-(3,4-difluorophenyl)-1,3-dioxolan-2-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797788.png)
